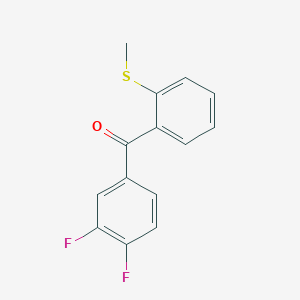

3,4-Difluoro-2'-(thiomethyl)benzophenone

Descripción general

Descripción

“3,4-Difluoro-2’-(thiomethyl)benzophenone” is a chemical compound with the molecular formula C14H10F2OS and a molecular weight of 264.29 . It is also known by the systematic name "(3,4-difluorophenyl)-(2-methylsulfanylphenyl)methanone" .

Molecular Structure Analysis

The molecular structure of “3,4-Difluoro-2’-(thiomethyl)benzophenone” consists of a benzophenone core with two fluorine atoms at the 3 and 4 positions and a thiomethyl group at the 2’ position .Aplicaciones Científicas De Investigación

Water Treatment and Environmental Impact

- Benzophenone-3 (BP-3), related to 3,4-Difluoro-2'-(thiomethyl)benzophenone, has been studied for its presence in aquatic environments and its effects on water quality and human health. Oxidation of BP-3 by aqueous ferrate(VI) (Fe(VI)) is an effective method for its removal from water, with reaction kinetics and product identification suggesting its potential for water treatment technologies (Yang & Ying, 2013).

Photocatalytic Degradation

- BP-3's photocatalytic degradation using titanium dioxide in aqueous solutions has been optimized, showing promise for removing BP-3 from water. Factors like pH, catalyst concentration, and the presence of hydrogen peroxide influence the degradation rate, suggesting a viable method for environmental remediation of BP-3 contamination (Zúñiga-Benítez, Aristizábal-Ciro, & Peñuela, 2016).

Biochemical Applications

- The photochemistry of benzophenone (BP) derivatives, including this compound, has widespread applications in biological and bioorganic chemistry. The BP photophores form a biradicaloid triplet state upon excitation, which can abstract a hydrogen atom from C-H bonds. This process has applications in binding site mapping, molecular target identification, and bioconjugation (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).

Synthesis of Polyimides

- Novel aromatic, unsymmetrical diamines including derivatives of benzophenone have been synthesized and polymerized with various aromatic tetracarboxylic acid dianhydrides. These fluorinated polyimides have excellent thermal stability and mechanical properties, making them suitable for advanced material applications (Yang et al., 2010).

Photoredox Catalysis

- Benzophenone derivatives have been used as photosensitizers in the trifluoromethylation of olefins and (hetero)aromatics. This process, catalyzed under visible light irradiation, highlights the utility of benzophenone derivatives in synthetic chemistry (Lefebvre, Hoffmann, & Rueping, 2016).

Propiedades

IUPAC Name |

(3,4-difluorophenyl)-(2-methylsulfanylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2OS/c1-18-13-5-3-2-4-10(13)14(17)9-6-7-11(15)12(16)8-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFUAPRPKBHEDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701211229 | |

| Record name | Methanone, (3,4-difluorophenyl)[2-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701211229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951888-21-4 | |

| Record name | Methanone, (3,4-difluorophenyl)[2-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (3,4-difluorophenyl)[2-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701211229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

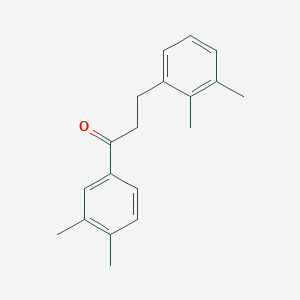

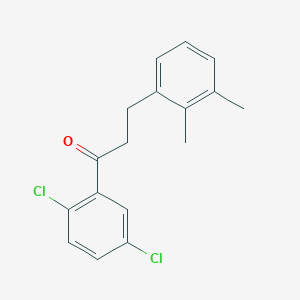

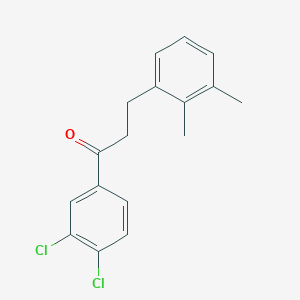

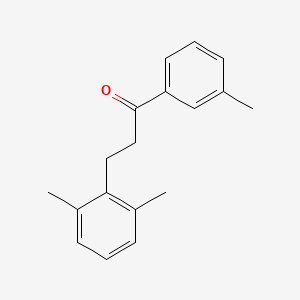

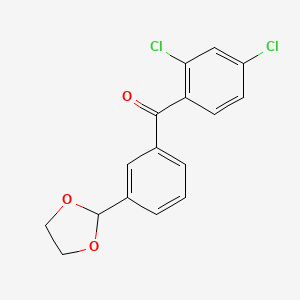

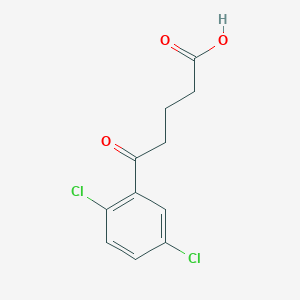

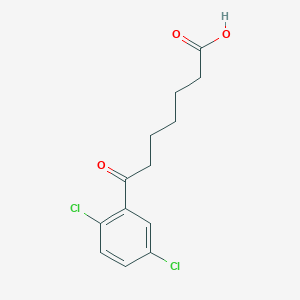

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Cyano(4-fluorophenyl)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B3025005.png)